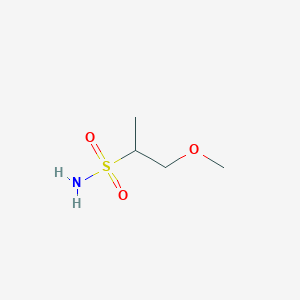
1-甲氧基丙烷-2-磺酰胺
描述
1-Methoxypropane-2-sulfonamide is a useful research compound. Its molecular formula is C4H11NO3S and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methoxypropane-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methoxypropane-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxypropane-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
磺酰亚胺的合成
1-甲氧基丙烷-2-磺酰胺: 用于合成磺酰亚胺,磺酰亚胺是有机硫化合物,由于其作为其他重要硫(VI)衍生物生产中的中间体而备受关注 。这些衍生物包括磺酰亚胺和亚砜胺,它们在药物化学中已变得越来越重要。
药物化学
在药物化学中,源自 1-甲氧基丙烷-2-磺酰胺的磺酰亚胺用作药物候选物的先导化合物,特别是那些含有硫(VI)中心的药物候选物 。改变与硫原子相连的取代基的能力使各种药理学剂的产生成为可能。
不对称合成
磺酰亚胺的立体异构硫中心(可以从 1-甲氧基丙烷-2-磺酰胺获得)在不对称合成中充当手性模板 。这种应用对于生产对映异构体纯的化合物至关重要,对映异构体纯的化合物在某些药物的开发中至关重要。
烷基转移试剂
使用 1-甲氧基丙烷-2-磺酰胺合成的磺酰亚胺用作向酸、醇和酚的烷基转移试剂 。这种应用利用了磺酰亚胺在酸性条件下的不稳定性,从而能够在化学合成中转移烷基。
聚合物合成
磺酰亚胺在高温下的分解(该过程可能涉及 1-甲氧基丙烷-2-磺酰胺)提供了一种新颖途径,可以获得聚(氧硫氮)聚合物和硫酰磷腈单体和聚合物 。这种应用在材料科学领域特别相关。
作用机制
Target of Action
1-Methoxypropane-2-sulfonamide is a type of sulfonamide, a class of synthetic antibiotics. Sulfonamides primarily target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including 1-Methoxypropane-2-sulfonamide, inhibit the activity of dihydropteroate synthetase and carbonic anhydrase . These enzymes are essential for the synthesis of folic acid and the regulation of pH and fluid balance in cells, respectively . By inhibiting these enzymes, sulfonamides prevent the bacteria from synthesizing folic acid, leading to a halt in bacterial growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by 1-Methoxypropane-2-sulfonamide is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, the compound disrupts the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria . This disruption leads to a halt in bacterial growth and reproduction .
Result of Action
The primary result of the action of 1-Methoxypropane-2-sulfonamide is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential components for their growth and reproduction .
Action Environment
The action of 1-Methoxypropane-2-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
1-Methoxypropane-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-resistant bacterial enzymes, leading to modifications and degradation of the compound
Cellular Effects
The effects of 1-Methoxypropane-2-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-Methoxypropane-2-sulfonamide can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 1-Methoxypropane-2-sulfonamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain bacterial enzymes, thereby preventing the synthesis of essential metabolites . This inhibition can lead to changes in gene expression, further affecting cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 1-Methoxypropane-2-sulfonamide in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. It has been observed that 1-Methoxypropane-2-sulfonamide remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, even after its degradation.
Dosage Effects in Animal Models
The effects of 1-Methoxypropane-2-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been found to be effective in modulating biochemical pathways without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as changes in cellular metabolism and gene expression . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-Methoxypropane-2-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Methoxypropane-2-sulfonamide within cells and tissues are critical for its effectiveness. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
1-Methoxypropane-2-sulfonamide’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.
属性
IUPAC Name |
1-methoxypropane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVYKFOIYCUEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248069-02-4 | |
| Record name | 1-methoxypropane-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Methoxyethoxy)phenyl]propan-2-one](/img/structure/B1463941.png)

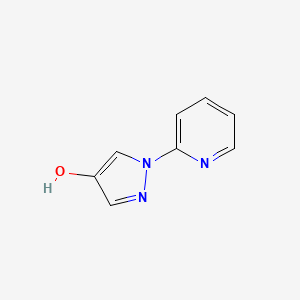
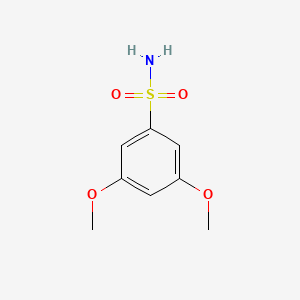

![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
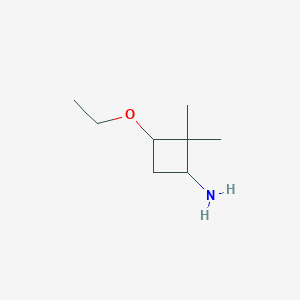
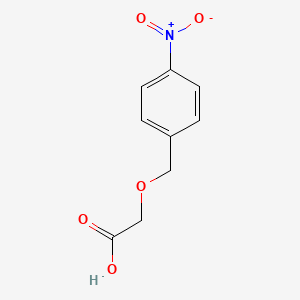
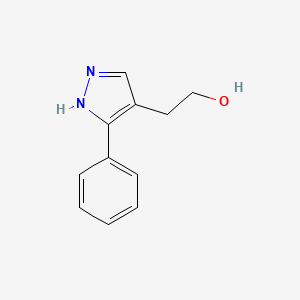

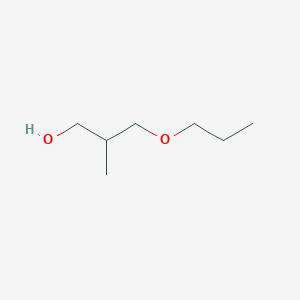
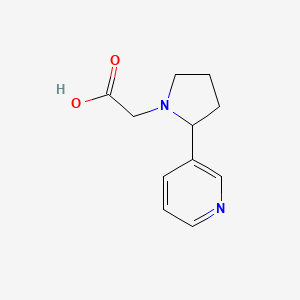
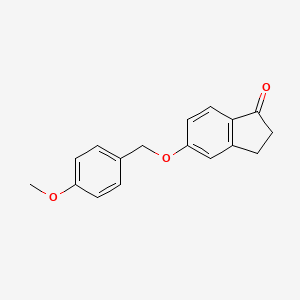
![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)
